molecular formula C21H19N3O3 B13371851 ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate

ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate

Cat. No.: B13371851
M. Wt: 361.4 g/mol
InChI Key: NZGHSHRBCLQGTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate involves its interaction with various molecular targets:

Comparison with Similar Compounds

Ethyl 1-(2-methoxyphenyl)-9H-beta-carbolin-8-ylcarbamate can be compared with other beta-carboline derivatives:

    Harmine: Another beta-carboline with similar neuroprotective properties but different pharmacokinetic profiles.

    Harmaline: Known for its psychoactive effects and used in traditional medicine.

    Tetrahydro-beta-carboline: A reduced form with different biological activities.

This compound stands out due to its unique combination of neuroprotective, anti-inflammatory, and anticancer properties, making it a promising candidate for further research and development .

Properties

Molecular Formula

C21H19N3O3

Molecular Weight

361.4 g/mol

IUPAC Name

ethyl N-[1-(2-methoxyphenyl)-9H-pyrido[3,4-b]indol-8-yl]carbamate

InChI

InChI=1S/C21H19N3O3/c1-3-27-21(25)23-16-9-6-8-13-14-11-12-22-19(20(14)24-18(13)16)15-7-4-5-10-17(15)26-2/h4-12,24H,3H2,1-2H3,(H,23,25)

InChI Key

NZGHSHRBCLQGTL-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=CC=CC2=C1NC3=C2C=CN=C3C4=CC=CC=C4OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.